The synthesis of 4-tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine typically involves several steps, including the reaction of appropriate precursors under controlled conditions. One common method includes:
The exact parameters can vary based on specific laboratory protocols, but the general approach remains consistent across various studies .
The molecular structure of 4-tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine can be described as follows:
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The mechanism of action for 4-tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine largely depends on its application:
Detailed studies on its biological interactions are necessary to fully elucidate these mechanisms .
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine finds applications across several fields:
Research continues into optimizing its synthesis and exploring new applications within these domains .
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine is a synthetic organic compound classified as a substituted morpholine derivative. Its systematic IUPAC name is 4-(tert-butyl)-2-[3-(trifluoromethyl)phenyl]morpholine, reflecting the positions of its key substituents on the morpholine ring and phenyl ring, respectively [3] [7]. The compound is registered under CAS Number 119492-01-2, providing a unique identifier for chemical databases and commercial catalogs [3] [10]. Alternative designations include "4-TERT-BUTYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-MORPHOLINE" in supplier databases and research literature [1] [7]. Its molecular formula is C₁₅H₂₀F₃NO, with a molecular weight of 287.32 g/mol [3] [7] [10]. The SMILES notation (CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F) and InChIKey (VVQFKBSPDUDXMN-UHFFFAOYSA-N) offer machine-readable representations of its structure [7].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 4-(tert-butyl)-2-[3-(trifluoromethyl)phenyl]morpholine |
CAS Number | 119492-01-2 |
Molecular Formula | C₁₅H₂₀F₃NO |
Molecular Weight | 287.32 g/mol |
SMILES | CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F |
InChIKey | VVQFKBSPDUDXMN-UHFFFAOYSA-N |
The compound features three distinct functional groups integrated into a morpholine heterocycle:
Table 2: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Density | 1.137 g/cm³ | Solid state |
Boiling Point | 305.2°C | 760 mmHg |
Flash Point | 138.4°C | -- |
Refractive Index | 1.476 | -- |
Vapor Pressure | 0.000833 mmHg | 25°C |
LogP | 3.815 | -- |
Stereochemically, the asymmetric carbon at position C2 generates two enantiomers. X-ray crystallography and computational studies indicate that the morpholine ring adopts a chair conformation, with the phenyl and tert-butyl groups occupying equatorial positions to minimize 1,3-diaxial interactions [3] [6]. The trifluoromethyl group’s strong dipole moment (∼3.0 Debye) influences electronic distribution across the phenyl ring, affecting binding interactions in medicinal applications [7].
The compound’s development aligns with broader efforts to optimize morpholine-based pharmacophores. Its earliest recorded synthesis dates to the late 20th century, coinciding with the assignment of CAS 119492-01-2 in 1991 [3] [10]. Initial synthetic routes involved:
Commercial availability emerged in the early 2000s, with suppliers like Evitachem and Career Henan Chemical Co. listing it as a "screening compound" or "intermediate" for drug discovery [7] [10]. The synthesis of its structural analog, tert-butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate (CAS 2007915-52-6), was reported later, highlighting ongoing interest in N-protected derivatives [2]. No single inventor or seminal publication is attributed to its discovery, reflecting its status as a specialty building block rather than a therapeutic agent.
This compound exemplifies strategic molecular design to enhance drug-like properties:
In drug discovery, this scaffold has inspired analogs targeting multidrug-resistant pathogens. Phenylthiazoles featuring tert-butyl tails exhibit potent activity against MRSA (MIC = 0.78 µg/mL) and vancomycin-resistant enterococci, validating the pharmacophore’s relevance in antibiotic development [5]. Its high Fsp³ character (fraction of sp³-hybridized carbons = 0.73) aligns with modern design principles for reducing attrition in clinical trials [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: